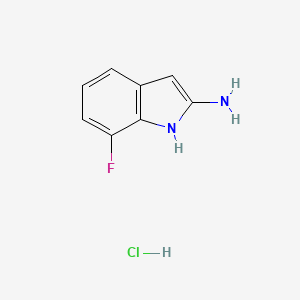

2-Amino-7-fluoroindole hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Amino-7-fluoroindole hydrochloride is a chemical compound belonging to the indole family, which is characterized by a bicyclic structure consisting of a benzene ring fused to a pyrrole ring. The presence of an amino group at the second position and a fluorine atom at the seventh position on the indole ring makes this compound unique. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .

Mécanisme D'action

Target of Action

2-Amino-7-fluoroindole hydrochloride is a derivative of indole, a heterocyclic compound that is found in many bioactive aromatic compounds . Indole derivatives have been found to bind with high affinity to multiple receptors, making them valuable in the development of new therapeutic derivatives .

Mode of Action

Indole derivatives are known to interact with their targets in a variety of ways, depending on the specific derivative and target . For instance, some indole derivatives have been reported to exhibit antiviral activity by inhibiting viral replication .

Biochemical Pathways

Indole and its derivatives are involved in a wide range of biochemical pathways. They have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . The specific pathways affected by this compound and their downstream effects would depend on the compound’s specific targets and mode of action.

Analyse Biochimique

Biochemical Properties

2-Amino-7-fluoroindole hydrochloride, like other indole derivatives, can interact with various enzymes, proteins, and other biomolecules. The nature of these interactions can vary, but they often involve the formation of covalent or non-covalent bonds . Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Cellular Effects

The effects of this compound on cells and cellular processes can be diverse. It can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, certain indole derivatives have been shown to inhibit the replication of viruses within cells .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interactions with biomolecules at the molecular level. This can include binding interactions with biomolecules, inhibition or activation of enzymes, and changes in gene expression . The exact mechanism can vary depending on the specific biochemical context.

Metabolic Pathways

This compound can be involved in various metabolic pathways. This can include interactions with enzymes or cofactors, and effects on metabolic flux or metabolite levels

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-7-fluoroindole hydrochloride typically involves the following steps:

Starting Material: The synthesis begins with commercially available 7-fluoroindole.

Nitration: The 7-fluoroindole undergoes nitration to introduce a nitro group at the second position.

Reduction: The nitro group is then reduced to an amino group using reducing agents such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .

Analyse Des Réactions Chimiques

Types of Reactions: 2-Amino-7-fluoroindole hydrochloride undergoes various chemical reactions, including:

Electrophilic Substitution: Due to the electron-rich nature of the indole ring, it readily undergoes electrophilic substitution reactions.

Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

Reduction: The compound can be reduced to form different hydrogenated derivatives.

Common Reagents and Conditions:

Electrophilic Substitution: Reagents such as halogens, sulfonyl chlorides, and acyl chlorides are commonly used.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products:

Electrophilic Substitution: Substituted indole derivatives.

Oxidation: Nitroso or nitro derivatives.

Reduction: Hydrogenated indole derivatives.

Applications De Recherche Scientifique

2-Amino-7-fluoroindole hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex indole derivatives.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Comparaison Avec Des Composés Similaires

2-Aminoindole: Lacks the fluorine atom, resulting in different biological activities and binding affinities.

7-Fluoroindole: Lacks the amino group, leading to different chemical reactivity and applications.

2-Amino-5-fluoroindole: Similar structure but with the fluorine atom at the fifth position, resulting in different properties.

Uniqueness: 2-Amino-7-fluoroindole hydrochloride is unique due to the specific positioning of the amino and fluorine groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Activité Biologique

2-Amino-7-fluoroindole hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential applications based on current research findings.

Chemical Structure and Properties

This compound features an indole ring system substituted with an amino group and a fluorine atom. The molecular formula is C8H7FN2⋅ClH, with a molecular weight of approximately 186.614 g/mol. The presence of these substituents enhances its solubility and biological activity, making it a valuable compound for various scientific research applications.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The fluorine atom can influence the compound's binding affinity and stability, allowing it to modulate various biological pathways effectively.

Antiviral Activity

Research has identified this compound as a potential antiviral agent. A study demonstrated that related compounds, including 7-fluoroindoles, exhibited inhibitory effects on influenza virus replication by targeting the PB2 protein, which is crucial for viral RNA transcription . The compound's structural modifications enhance its potency against viral infections.

Anticancer Properties

In vitro studies have shown that this compound exhibits cytotoxic effects against several cancer cell lines. For example, it was tested against human lung adenocarcinoma (A-549) and breast cancer (MCF-7) cell lines, leading to significant morphological changes indicative of apoptosis, such as membrane blebbing and nuclear disintegration .

| Cell Line | IC50 (µM) | Morphological Changes |

|---|---|---|

| A-549 | 15 | Membrane blebbing |

| MCF-7 | 20 | Nuclear disintegration |

Antimicrobial Activity

The compound has also shown promise as an antimicrobial agent. Studies indicate that indole derivatives can inhibit the growth of various bacterial strains by disrupting their signaling pathways and reducing motility . This property may be leveraged in developing new antibacterial therapies.

Case Studies

- Influenza Inhibition : A study evaluated the efficacy of 7-fluoroindoles in inhibiting influenza virus replication in vitro. The results indicated that these compounds effectively reduced viral load in infected cells, highlighting their potential as antiviral agents .

- Cytotoxicity in Cancer Cells : Another investigation into the cytotoxic effects of this compound revealed significant apoptosis in A-549 and MCF-7 cells after 48 hours of exposure, suggesting its potential as a chemotherapeutic agent .

- Microbial Adaptation : Research involving Escherichia coli demonstrated that these bacteria could adapt to utilize 7-fluoroindole as a substrate for growth, indicating the compound's role in microbial metabolism and signaling .

Propriétés

IUPAC Name |

7-fluoro-1H-indol-2-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7FN2.ClH/c9-6-3-1-2-5-4-7(10)11-8(5)6;/h1-4,11H,10H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQXNWIXWCJSVMC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)F)NC(=C2)N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClFN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.61 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.